molecular formula C13H14FN5 B13203847 5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile

5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile

Cat. No.: B13203847
M. Wt: 259.28 g/mol
InChI Key: ZXTHBEQLPNRWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an aminopropyl group, a fluorophenyl group, and a carbonitrile group, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution Reactions:

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aminopropyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile
  • N-(3-Aminopropyl)-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both aminopropyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14FN5

Molecular Weight

259.28 g/mol

IUPAC Name

5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C13H14FN5/c14-9-3-5-10(6-4-9)19-13(17)11(8-16)12(18-19)2-1-7-15/h3-6H,1-2,7,15,17H2

InChI Key

ZXTHBEQLPNRWEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)CCCN)C#N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.